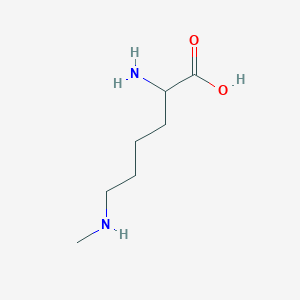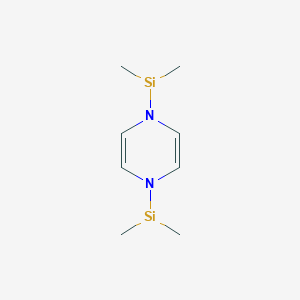
2,3-Difluorophenylaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine is a complex organic compound characterized by its unique dioxino structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo a series of reactions including alkylation, cyclization, and oxidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques might be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. Researchers could investigate its interactions with various biomolecules and its effects on biological systems.
Medicine
In medicine, 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine could be explored for its potential therapeutic properties. This might include its use as a drug candidate or as a tool for studying disease mechanisms.
Industry
In industry, this compound could be used in the development of new materials or as a component in various industrial processes. Its unique properties might make it suitable for applications in electronics, coatings, or polymers.
作用機序
The mechanism by which 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
類似化合物との比較
Similar Compounds
Similar compounds to 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine might include other dioxino derivatives or compounds with similar structural features. Examples could include:
- 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxane
- 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxepine
Uniqueness
The uniqueness of 4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine lies in its specific structural arrangement and the resulting chemical properties. This makes it distinct from other similar compounds and potentially valuable for various applications.
特性
CAS番号 |
35827-54-4 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
4,8-dimethylidene-2,6-diphenyl-4a,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine |
InChI |
InChI=1S/C20H18O4/c1-13-17-18(24-19(21-13)15-9-5-3-6-10-15)14(2)22-20(23-17)16-11-7-4-8-12-16/h3-12,17-20H,1-2H2 |
InChIキー |
VNCOQQZAPHULLD-UHFFFAOYSA-N |
正規SMILES |
C=C1C2C(C(=C)OC(O2)C3=CC=CC=C3)OC(O1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)

![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)


![1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14165023.png)
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)

![4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole](/img/structure/B14165035.png)
![Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B14165044.png)
![2-amino-N-[2-(cyclohexen-1-yl)ethyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165052.png)
